8-Iodooct-1-ene
Overview
Description
8-Iodooct-1-ene is a chemical compound with the molecular formula C8H15I . It has a molecular weight of 238.11 . It is typically used for research and development purposes .
Synthesis Analysis
The synthesis of 8-Iodooct-1-ene can be achieved through a process involving 1-octyne, DIBAL, and iodine . The reaction is heated to 50 °C for 3 hours, then quenched with sulfuric acid . The resulting product is then distilled to yield 8-Iodooct-1-ene .Molecular Structure Analysis
The InChI code for 8-Iodooct-1-ene is1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2
. This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 iodine atom . Chemical Reactions Analysis
8-Iodooct-1-ene can participate in various chemical reactions. For instance, it can be involved in copper-catalyzed cyanation of alkyl iodides . It can also be used in the synthesis of (Z)-non-2-enenitrile .Physical And Chemical Properties Analysis
8-Iodooct-1-ene is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8 °C . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the sources retrieved.Scientific Research Applications
Application in Organic Chemistry
- Summary of the Application : 8-Iodooct-1-ene is used in the Pd-catalyzed coupling of vinyl iodides with alkynes in water . This reaction is an effective method to create a carbon-carbon bond and is widely used in the synthesis of acetylenes, natural compounds, carbo- and heterocycles .
- Methods of Application or Experimental Procedures : The reaction of (1E)-1-iodooct-1-ene with 1-octyne or propargyl alcohol in the presence of CuI, and a base in Pd(PPh3)4, water results in the corresponding (7E)-hexadec-7-ene-9-yne and (4E)-undec-2-yne-4-ene-1-ol in a high yield . The reaction proceeds stereoselectively with the full retention of spatial configuration at the double bond .
Application in Nanomicelle-Enhanced Biocatalysis
- Summary of the Application : 8-Iodooct-1-ene can be used in nanomicelle-enhanced, asymmetric ERED-catalyzed reductions of activated olefins . This process is part of a 1-pot chemo- and bio-catalysis sequence in water .
- Methods of Application or Experimental Procedures : The process involves bio-catalytic reactions with ene-reductases (EREDs) in tandem with chemo-catalysis in water. These reactions can be greatly enhanced by the presence of nanomicelles derived from the surfactant TPGS-750-M .
- Results or Outcomes : The transformations illustrate the variety of sequences now possible in 1-pot as representative examples of this environmentally attractive approach to organic synthesis .
Application in Industrial Biocatalysis
- Summary of the Application : 8-Iodooct-1-ene can be used in the ene reductase enzyme class, which is making rapid progress towards routine industrial application for alkene hydrogenation .
- Methods of Application or Experimental Procedures : The process involves the use of ene reductases for alkene hydrogenation . In the future, it is also foreseeable that ene reductases may be used for the reverse reaction, namely desaturation and the formation of an alkene .
- Results or Outcomes : The application of 8-Iodooct-1-ene in this context contributes to the advancements in the field of industrial biocatalysis .
Safety And Hazards
Safety data sheets indicate that 8-Iodooct-1-ene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is advised .
properties
IUPAC Name |
8-iodooct-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJYHWTXTYAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551911 | |
Record name | 8-Iodooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodooct-1-ene | |
CAS RN |
38380-55-1 | |
Record name | 8-Iodooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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